molecular formula C8H13BrO2 B022198 2-Bromo-1-(2-methyloxan-2-yl)ethanone CAS No. 102124-62-9

2-Bromo-1-(2-methyloxan-2-yl)ethanone

Cat. No. B022198
M. Wt: 221.09 g/mol
InChI Key: LFTZYFAAORAAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2-methyloxan-2-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of alpha-bromo ketones and has been shown to have a variety of interesting properties that make it useful for a wide range of applications. In

Scientific Research Applications

2-Bromo-1-(2-methyloxan-2-yl)ethanone has a wide range of scientific research applications. One of the most significant applications is in the field of organic synthesis, where it is used as a reagent for the preparation of a variety of organic compounds. It can also be used as a starting material for the synthesis of other alpha-bromo ketones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 2-Bromo-1-(2-methyloxan-2-yl)ethanone is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction can lead to the formation of a variety of different products, depending on the reaction conditions and the nature of the nucleophile.

Biochemical And Physiological Effects

There is limited information available regarding the biochemical and physiological effects of 2-Bromo-1-(2-methyloxan-2-yl)ethanone. However, it is known that the compound can be toxic if ingested or inhaled, and it should be handled with care in a laboratory setting.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Bromo-1-(2-methyloxan-2-yl)ethanone in lab experiments is its high reactivity. This makes it a useful reagent for a wide range of organic synthesis reactions. However, the compound is also highly toxic, and care must be taken when handling it in a laboratory setting. It is also relatively expensive, which can be a limitation for some research projects.

Future Directions

There are many potential future directions for research on 2-Bromo-1-(2-methyloxan-2-yl)ethanone. One area of interest is in the development of new synthetic methods for the compound, which could improve the yield and efficiency of its synthesis. Another area of interest is in the development of new applications for the compound, such as in the synthesis of pharmaceuticals and agrochemicals. Finally, there is potential for further research into the biochemical and physiological effects of the compound, which could provide valuable insights into its potential toxicity and safety.

Synthesis Methods

The synthesis of 2-Bromo-1-(2-methyloxan-2-yl)ethanone is a relatively straightforward process that involves the reaction of 2-methyloxan-2-ol with bromine and acetic anhydride. The reaction proceeds through an electrophilic substitution mechanism, resulting in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reagent concentrations.

properties

CAS RN

102124-62-9

Product Name

2-Bromo-1-(2-methyloxan-2-yl)ethanone

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

2-bromo-1-(2-methyloxan-2-yl)ethanone

InChI

InChI=1S/C8H13BrO2/c1-8(7(10)6-9)4-2-3-5-11-8/h2-6H2,1H3

InChI Key

LFTZYFAAORAAFO-UHFFFAOYSA-N

SMILES

CC1(CCCCO1)C(=O)CBr

Canonical SMILES

CC1(CCCCO1)C(=O)CBr

synonyms

Ethanone, 2-bromo-1-(tetrahydro-2-methyl-2H-pyran-2-yl)- (9CI)

Origin of Product

United States

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